5-(4-(Trifluoromethyl)phenyl)oxazole
Overview
Description
Synthesis Analysis
The synthesis of oxazole derivatives is well-documented in the provided papers. For instance, paper describes the synthesis of oxazolyl functionalized polymers using a specific oxazole derivative in atom transfer radical polymerization (ATRP) reactions. Similarly, paper discusses the use of a 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a template for synthesizing various substituted oxazoles. These methods could potentially be adapted for the synthesis of "5-(4-(Trifluoromethyl)phenyl)oxazole" by altering the substituents used in the reactions.
Molecular Structure Analysis
While the exact molecular structure of "5-(4-(Trifluoromethyl)phenyl)oxazole" is not analyzed in the papers, paper provides an example of structural confirmation through elemental analysis, NMR, and X-ray crystallography for a triazole derivative. Similar techniques could be employed to analyze the molecular structure of "5-(4-(Trifluoromethyl)phenyl)oxazole."
Chemical Reactions Analysis
The papers describe various chemical reactions involving oxazole derivatives. Paper details a reaction of substituted oxazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione, resulting in 1,2,4-triazoline derivatives. This indicates that oxazole compounds can participate in cycloaddition reactions. Such information could be relevant when considering the reactivity of "5-(4-(Trifluoromethyl)phenyl)oxazole" in similar contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-(4-(Trifluoromethyl)phenyl)oxazole" can be inferred from the properties of related compounds discussed in the papers. For example, paper investigates the optical properties of a triazole derivative, which could provide insights into the potential optical properties of oxazole derivatives. The presence of a trifluoromethyl group, as seen in paper , could suggest that "5-(4-(Trifluoromethyl)phenyl)oxazole" may have significant electronegativity and could affect its physical properties such as boiling and melting points.
Scientific Research Applications
Immunoregulation
- Field : Immunology
- Application : Isoxazole derivatives, including 5-(4-(Trifluoromethyl)phenyl)oxazole, have been reported to have immunoregulatory properties . These compounds have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
- Results : The beneficial features of the described isoxazole derivatives include low toxicity and good bioactivity at low doses . In a majority of studies, the activities of investigated compounds were comparable or even higher than registered reference drugs .
Antioxidant and Anticancer Activity
- Field : Oncology and Pharmacology
- Application : Certain oxadiazoles, including 4-(5-(4-(trifluoromethyl)phenylamino)-1,3,4-oxadiazol-2-yl)-2-methoxyphenol, have shown significant anticancer and antioxidant activities .
- Results : The antioxidant activity of the compound was promising with an IC50 of 15.14 μM . It was observed that the oxadiazoles reported herein showed significant anticancer and antioxidant activities .
Synthesis of Fluorinated Compounds
- Field : Organic Chemistry
- Application : The opening of the fluorine-substituted oxazoles, such as 5-(4-(Trifluoromethyl)phenyl)oxazole, may be used for the synthesis of some important fluorinated compounds .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Anticancer and Antioxidant Agents
- Field : Pharmacology
- Application : Oxadiazoles, which can potentially include 5-(4-(Trifluoromethyl)phenyl)oxazole, are an important class of heterocyclic compounds, having broad-spectrum activity. They have been reported as anticancer and antioxidant agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Synthesis of Fluorinated Compounds
- Field : Organic Chemistry
- Application : The opening of the fluorine-substituted oxazoles, such as 5-(4-(Trifluoromethyl)phenyl)oxazole, may be used for the synthesis of some important fluorinated compounds .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Radical Trifluoromethylation
- Field : Organic Chemistry
- Application : It is known that the radical trifluoromethylation of various benzene derivatives and five- and six-membered heteroaromatic compounds by CF3I was successfully achieved using the Fenton reagent comprising of FeSO4 or ferrocene (Cp2Fe) and H2O2 as a catalyst in dimethylsulfoxide (DMSO) .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not detailed in the source .
Safety And Hazards
The safety data sheet for 5-(4-(Trifluoromethyl)phenyl)oxazole indicates that it is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/protective clothing/eye protection/face protection .
Relevant Papers The search results included several relevant papers. For instance, a comprehensive review on the biological activities of oxazole derivatives was published in BMC Chemistry . Another paper discussed the use of 5-(4-(Trifluoromethyl)phenyl)oxazole in the synthesis of a wide range of trifluoromethyl-substituted pyrazoles, isoxazoles, oxazoles, thiazoles, imidazoles, and pyrimidines .
properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLRTWJIGOPGAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CO2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533377 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90533377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Trifluoromethyl)phenyl)oxazole | |
CAS RN |
87150-14-9 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90533377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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